molecular formula C15H11N3O3 B2509801 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one CAS No. 951134-88-6

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one

Cat. No. B2509801
Key on ui cas rn: 951134-88-6
M. Wt: 281.271
InChI Key: PGZIGEKJGOZFBY-UHFFFAOYSA-N
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Patent
US08546579B2

Procedure details

Into a microwave vial was combined 5-nitro-isochromen-1-one (1 g, 0.005 mol), 2-pyridinemethanamine (1 g, 0.009 mol), and methanol (20 mL, 0.5 mol). The mixture was heated at 150° C. for 2 hours. The mixture was cooled to room temperature. The usual work up of the reaction mixture gave a crude product which was then purified using a flash chromatography over silica gel to give the pure product as a yellow solid (0.7 g). MS m/z=282.4 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7]O[C:9]2=[O:14])([O-:3])=[O:2].[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:21][NH2:22].CO>>[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:22]([CH2:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=1)[C:9]2=[O:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=COC(C2=CC=C1)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)CN
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The usual work up of the reaction mixture gave a crude product which
CUSTOM
Type
CUSTOM
Details
was then purified

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CN(C(C2=CC=C1)=O)CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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